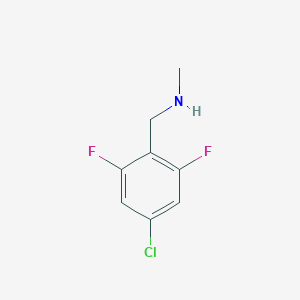
1-(4-Chloro-2,6-difluorophenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2,6-difluorophenyl)-N-methylmethanamine is an organic compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, along with a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,6-difluorophenyl)-N-methylmethanamine typically involves the reaction of 4-chloro-2,6-difluoroaniline with formaldehyde and a methylating agent under controlled conditions. One common method includes the use of sodium hydride in dimethylformamide (DMF) as a base, followed by the addition of the methylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2,6-difluorophenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-Chloro-2,6-difluorophenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,6-difluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2,6-difluorophenyl)ethanone: Shares similar structural features but differs in functional groups.
(4-Chloro-2,6-difluorophenyl)(phenyl)methanol: Another related compound with a different functional group arrangement.
1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one: Contains a piperidine ring, adding to its structural complexity.
Uniqueness
1-(4-Chloro-2,6-difluorophenyl)-N-methylmethanamine is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, along with a methylated amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H8ClF2N |
|---|---|
Molecular Weight |
191.60 g/mol |
IUPAC Name |
1-(4-chloro-2,6-difluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H8ClF2N/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3,12H,4H2,1H3 |
InChI Key |
QVCOGUBQLPKDCR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



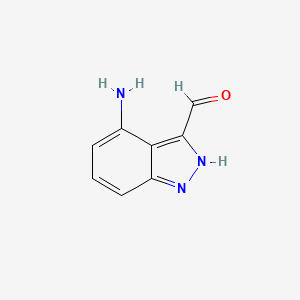
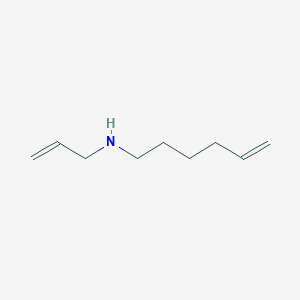
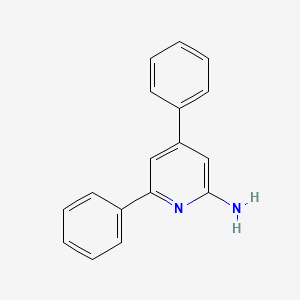

![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)
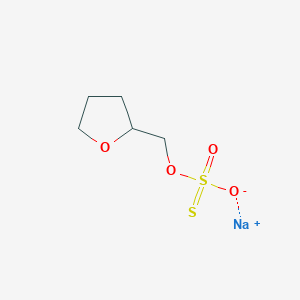
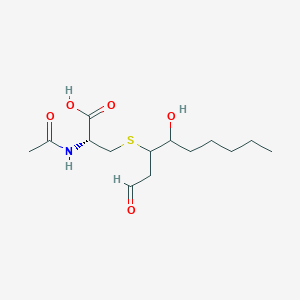
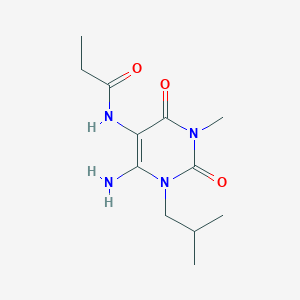
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
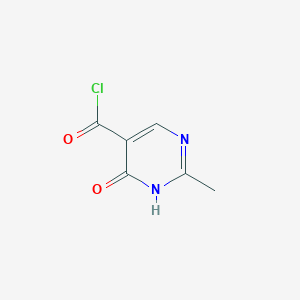
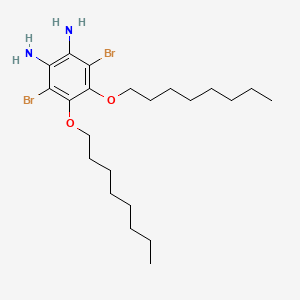
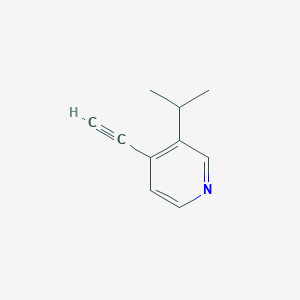
![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)
